Methyl 1-methyl-1H-indole-2-carboxylate
Description
Historical Context of Indole (B1671886) Derivatives in Chemical and Biological Sciences
The history of indole chemistry is intrinsically linked to the study of the dye indigo. safrole.comwikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole, a derivative of isatin (B1672199) which in turn was obtained from the oxidation of indigo. wikipedia.orgpcbiochemres.com He proposed the correct formula for indole in 1869. wikipedia.org For the remainder of the 19th century, certain indole derivatives were primarily of interest as dyestuffs. wikipedia.org
A surge of interest in indole chemistry occurred in the 1930s with the discovery that the indole structure is a fundamental component of many important naturally occurring compounds, known as indole alkaloids. safrole.comwikipedia.org Key examples include the essential amino acid tryptophan and plant hormones known as auxins. nih.govwikipedia.org Tryptophan serves as a biosynthetic precursor for a vast array of metabolites, including the neurotransmitter serotonin. nih.govrsc.org
The development of synthetic methods, most notably the Fischer indole synthesis in 1883, provided a reliable pathway to generate substituted indoles, further fueling research into this class of compounds. safrole.comwikipedia.org This method remains a cornerstone in the synthesis of many pharmaceutical agents. safrole.com Throughout the 20th century and into the present day, research has continued to unveil the multifaceted roles of indole derivatives in biochemistry, medicine, and materials science, establishing them as a crucial area of chemical research. creative-proteomics.compcbiochemres.com
Significance of Methyl 1-methyl-1H-indole-2-carboxylate and Related Indole-2-carboxylates in Contemporary Research
The indole-2-carboxylate (B1230498) scaffold is a significant substructure in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities. bio-connect.nl The versatility of this framework allows for structural modifications that can lead to potent and selective agents for various therapeutic targets. nih.gov
Recent research has highlighted the potential of indole-2-carboxylic acid derivatives in several key areas of drug discovery. For instance, they have been investigated as dual inhibitors of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy. sci-hub.se Other studies have identified indole-2-carboxylic acid derivatives as novel and potent inhibitors of the HIV-1 integrase enzyme, a critical component in the viral life cycle. rsc.orgmdpi.comnih.gov The scaffold has also been a foundation for the development of compounds with significant antiproliferative activity against various cancer cell lines. nih.gov
This compound is a specific derivative within this class. While direct biological activity studies on this particular molecule are not extensively published, its parent acid, 1-methylindole-2-carboxylic acid, serves as a crucial reactant for the synthesis of a variety of biologically active molecules. sigmaaldrich.com For example, it is used to prepare keto-indoles as IDO inhibitors and has been used in the synthesis of potential antitumor agents. sigmaaldrich.com N-Benzyl-1-methyl-1H-indole-2-carboxamide, synthesized from 1-methyl-1H-indole-2-carboxylic acid, has also been studied. mdpi.com Therefore, this compound is primarily valued as a chemical building block and a synthetic intermediate for creating more complex molecules with potential therapeutic applications. guidechem.com
The tables below summarize the chemical properties of this compound and the documented biological activities of related indole-2-carboxylate derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ uni.lu |
| Molecular Weight | 189.21 g/mol |
| CAS Number | 258548-18-0 |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| SMILES | CN1C2=CC=CC=C2C=C1C(=O)OC uni.lu |
| InChIKey | PEHJJMYCHVPFCG-UHFFFAOYSA-N uni.lu |
Data sourced from PubChem.
Table 2: Selected Research Findings on Indole-2-Carboxylate Derivatives
| Derivative Class | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| 6-Acetamido-indole-2-carboxylic acids | IDO1/TDO Inhibition | Identified as potent dual inhibitors with IC₅₀ values in the low micromolar range. | sci-hub.se |
| Substituted Indole-2-carboxylic acids | HIV-1 Integrase Inhibition | Compound 17a showed marked inhibition of integrase with an IC₅₀ value of 3.11 μM. | rsc.orgnih.gov |
| Indole-2-carboxamides | Antiproliferative Activity | Compounds demonstrated potent apoptotic activity, acting as dual inhibitors of EGFR/CDK2. | nih.gov |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Antimicrobial Activity | Exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. | nih.gov |
| 1H-Indole-2-carboxamides | Anti-Trypanosoma cruzi Activity | Early optimization identified compounds with moderate to good potency against T. cruzi. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-9-6-4-3-5-8(9)7-10(12)11(13)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJJMYCHVPFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293165 | |
| Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-34-8 | |
| Record name | Methyl 1-methylindole-2-carboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 1 Methyl 1h Indole 2 Carboxylate and Its Analogues
Classical and Modern Approaches to Indole-2-carboxylate (B1230498) Synthesis
The synthesis of the indole-2-carboxylate scaffold, the foundational structure of Methyl 1-methyl-1H-indole-2-carboxylate, is achievable through several established and contemporary chemical pathways.
Fischer Indolization and its Adaptations for N-Methylation
The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for creating the indole nucleus. byjus.comwikipedia.org The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comalfa-chemistry.comtestbook.com Commonly used catalysts include Brønsted acids like polyphosphoric acid (PPA) and Lewis acids such as zinc chloride. wikipedia.orgalfa-chemistry.com
To produce indole-2-carboxylates, pyruvic acid or its esters are used as the ketone component. byjus.comalfa-chemistry.com For instance, the reaction of phenylhydrazine with ethyl pyruvate (B1213749) in glacial acetic acid, followed by cyclization in the presence of PPA, yields ethyl 1H-indole-2-carboxylate. rjpbcs.com While the original synthesis of 1-methyl-2-indolecarboxylic acid from the N-methylphenylhydrazone of pyruvate was reported with low yields, modern adaptations have significantly improved this route. alfa-chemistry.com
A common strategy for producing the N-methylated target compound involves a two-step sequence: first, the standard Fischer indolization to create the indole-2-carboxylate core, followed by a separate N-alkylation step. rjpbcs.comyoutube.com This sequential approach allows for greater control and higher yields. A modern variation, the Buchwald modification, employs a palladium catalyst to couple aryl bromides with hydrazones, offering an alternative to harsh acidic conditions. wikipedia.orgorganic-chemistry.org
Table 1: Fischer Indolization Strategies for Indole-2-Carboxylate Precursors
| Reactants | Catalyst/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| Phenylhydrazine + Pyruvic Acid | Zinc Chloride (ZnCl₂) | Indole-2-carboxylic acid | Classic Fischer synthesis for the core acid. | orgsyn.org |
| Phenylhydrazine + Ethyl Pyruvate | Polyphosphoric acid ethyl ester (PPAEE) | Ethyl 1H-indole-2-carboxylate | Forms the ester precursor for subsequent N-methylation. | rjpbcs.com |
| N-methylphenylhydrazone of Pyruvate | Acid-catalyzed cyclization | 1-methyl-1H-indole-2-carboxylic acid | Direct formation of the N-methylated acid. | alfa-chemistry.com |
| Aryl Bromide + Hydrazone | Palladium Catalyst | N-Arylhydrazone (intermediate) | Buchwald modification, avoiding strong Brønsted/Lewis acids. | wikipedia.org |
Esterification and N-Alkylation Strategies for this compound
Direct functionalization of the indole-2-carboxylate core is a primary route to the target molecule. This involves two key transformations: N-alkylation and esterification.
N-Alkylation: The regioselective alkylation of the indole nitrogen is crucial. tandfonline.comtandfonline.com Studies show that reacting methyl indole-2-carboxylate with an alkylating agent consistently results in N-alkylation over C-alkylation. tandfonline.comtandfonline.com Common laboratory methods include the use of a base such as sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetonitrile. tandfonline.comtandfonline.com A specific preparation for this compound involves heating methyl 1H-indole-2-carboxylate with dimethyl sulphate and potassium carbonate in acetone. prepchem.com Another documented method uses sodium hydride and iodomethane (B122720) in DMF. chemicalbook.com
Esterification: This process typically involves reacting the carboxylic acid (1-methyl-1H-indole-2-carboxylic acid) with methanol (B129727) under acidic catalysis. While direct reports on this specific esterification are less common than its synthesis via alkylation of the ester, the principle is well-established. For example, other indole-2-carboxylic acids are readily esterified using alcohol and a catalytic amount of sulfuric acid. nih.gov An alternative process, transesterification, has been observed where treating ethyl 1H-indole-2-carboxylate with sodium methoxide (B1231860) in methanol yields Methyl 1H-indole-2-carboxylate. mdpi.comresearchgate.net
Table 2: N-Alkylation and Esterification Methods
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Methyl 1H-indole-2-carboxylate | Dimethyl sulphate, K₂CO₃, Acetone | This compound | N-Alkylation | prepchem.com |
| Methyl indole-2-carboxylate | NaH, Halide, DMF | N-alkylated methyl indole-2-carboxylate | N-Alkylation | tandfonline.com |
| Ethyl 1H-indole-2-carboxylate | NaOCH₃, Methanol | Methyl 1H-indole-2-carboxylate | Transesterification | mdpi.comresearchgate.net |
| 3-Bromo-1H-indole-2-carboxylic acid | Ethanol (B145695), H₂SO₄ | Ethyl 3-bromo-1H-indole-2-carboxylate | Esterification | nih.gov |
Novel Catalytic and Multi-Component Reactions for Indole-2-carboxylate Scaffolds
Modern synthetic chemistry has introduced powerful catalytic systems and multi-component reactions (MCRs) that construct the indole-2-carboxylate framework with high efficiency and complexity.
Palladium and copper catalysts are at the forefront of these innovations. A palladium-catalyzed aerobic amination of aryl C-H bonds provides a direct route to 1-acetyl indole-carboxylates from readily available starting materials. nih.gov Copper catalysis offers several versatile methods. A notable example is the ligand-free copper(I)-catalyzed cascade reaction of a 2-halo aryl aldehyde or ketone with ethyl isocyanoacetate, which forms the indole-2-carboxylate ring in a single pot. thieme-connect.com This method is tolerant of a wide range of functional groups. thieme-connect.com
Multi-component reactions (MCRs) are highly valued for their ability to combine three or more starting materials in a single operation to create complex products, thereby enhancing atom economy and reducing synthesis time. rug.nlnih.gov An innovative two-step sequence utilizes a Ugi MCR followed by an acid-induced cyclization to assemble the indole core from simple anilines and other building blocks. rsc.org Furthermore, a three-component approach combining Fischer indolization with N-alkylation in one pot has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org
One-Pot Synthetic Protocols and Efficiency Enhancements
Maximizing efficiency through one-pot protocols and advanced technologies is a key theme in modern synthesis. The copper-catalyzed cascade reaction mentioned previously is a prime example of a one-pot synthesis for indole-2-carboxylates. thieme-connect.com Similarly, the three-component Fischer indolization–N-alkylation sequence streamlines the production of highly substituted indoles, with total reaction times often under 30 minutes. rsc.org
A significant enhancement in efficiency comes from the use of microwave irradiation. tandfonline.comtandfonline.com When combined with copper catalysis and ionic liquid solvents, microwave heating can produce indole-2-carboxylic acid esters in excellent yields with very short reaction times. researchgate.netresearchgate.net The use of heated, sealed-vessel reactors offers similar benefits, dramatically cutting reaction times for classical methods like the Fischer synthesis from many hours to under an hour. tandfonline.comacs.org These technologies not only accelerate reactions but often lead to cleaner products and higher yields.
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry—reducing waste, using less hazardous materials, and minimizing energy consumption—are increasingly influencing the synthesis of indole derivatives. tandfonline.comresearchgate.net Microwave-assisted synthesis stands out as a key green technology in this field due to its speed and energy efficiency. tandfonline.comtandfonline.com
Other green strategies include the use of environmentally benign solvents like water or ethanol, and in some cases, performing reactions under solvent-free conditions. rsc.orgresearchgate.net A sustainable MCR for indole synthesis has been developed that uses ethanol as the solvent and completely avoids the need for a metal catalyst. rsc.org Ionic liquids, when used as recyclable solvents in conjunction with microwave heating, also represent a greener alternative to traditional volatile organic solvents for the synthesis of indole-2-carboxylates. researchgate.netresearchgate.net Furthermore, procedural modifications that simplify product purification, such as direct precipitation from the reaction mixture, reduce the need for solvent-intensive chromatographic separations, aligning with green chemistry goals. acs.org
Scale-Up Strategies and Industrial Challenges in Indole-2-carboxylate Production
Translating a laboratory synthesis to an industrial scale presents unique challenges, including cost, safety, and scalability. Methods that utilize inexpensive and readily available starting materials, such as the copper-catalyzed synthesis from aryl chlorides, are industrially attractive. thieme-connect.com
The scalability of several advanced methods has been demonstrated. For example, a Ugi MCR followed by cyclization was successfully performed on a 10 mmol scale, yielding 1.6 grams of product, proving its practicality for larger quantities. rug.nl Likewise, a microwave-assisted synthesis in an ionic liquid was scaled to 60 mmol, achieving a high yield and demonstrating its robustness. researchgate.net
A significant industrial challenge is the safe handling of reagents. For example, while sodium hydride in DMF is effective for N-alkylation, its thermal behavior can be unpredictable on a large scale, posing a safety risk. rsc.org Therefore, processes that avoid such reagents or use milder conditions are preferred. The inherent efficiency, reduced waste, and fewer operational steps of one-pot and multicomponent reactions make them particularly well-suited for overcoming the economic and environmental hurdles of industrial-scale production. rsc.orgrsc.org
Mechanistic Investigations of Reactions Involving Methyl 1 Methyl 1h Indole 2 Carboxylate
Studies on Intramolecular Cyclization and Condensation Pathways
Intramolecular reactions are pivotal in the synthesis of complex polycyclic structures from simpler precursors. Indole-2-carboxylates and their derivatives are versatile starting materials for creating fused indole (B1671886) ring systems through intramolecular cyclization and condensation reactions. rsc.org
One common strategy involves the intramolecular aldol condensation. khanacademy.orgyoutube.com In a typical mechanism, a base abstracts an alpha-proton from a suitable position on a side chain attached to the indole nucleus, generating an enolate. This enolate then acts as a nucleophile, attacking an electrophilic carbonyl carbon within the same molecule to form a new ring. The subsequent dehydration of the resulting aldol adduct yields a more conjugated system. The formation of five- or six-membered rings is generally favored due to their inherent stability. pressbooks.pub
Another pathway is intramolecular cyclization via electrophilic attack on the electron-rich indole ring. For instance, an attached side chain can be converted into an epoxide. In the presence of an acid catalyst like trifluoroacetic acid (TFA), the epoxide is activated and undergoes intramolecular cyclization, leading to the formation of a new ring fused to the indole core. mdpi.com
Control experiments in related systems have helped to rule out certain pathways. For example, the addition of a radical scavenger like TEMPO to a cyclization reaction of an o-alkynyl arylamine did not inhibit the reaction, suggesting that a free-radical pathway was not involved in that specific transformation. nih.gov
Table 1: Mechanistic Aspects of Intramolecular Cyclization
| Reaction Type | Key Intermediate | Driving Force | Favored Ring Size |
| Aldol Condensation | Enolate | Formation of stable conjugated system | 5 or 6-membered |
| Epoxide Cyclization | Epoxide/Activated Complex | Relief of ring strain, formation of stable ring | Varies |
| Electrophilic Cyclization | Cationic species | Aromatic stabilization of indole nucleus | 5 or 6-membered |
Nucleophilic and Electrophilic Reaction Mechanisms
The indole nucleus of Methyl 1-methyl-1H-indole-2-carboxylate exhibits characteristic reactivity towards both nucleophiles and electrophiles. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, while the carboxylate group can influence reactivity.
Nucleophilic Substitution:
Nucleophilic substitution reactions can occur at a side chain attached to the indole ring. The two primary mechanisms are SN1 and SN2.
SN1 Mechanism: This is a two-step process. The first, rate-determining step involves the departure of a leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is planar, allowing a nucleophile to attack from either face, which can lead to a mixture of stereoisomers (racemization) if the carbon is chiral. libretexts.org The stability of the carbocation is crucial; tertiary carbocations are more stable and react faster than secondary or primary ones. masterorganicchemistry.combyjus.com
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. byjus.com The reaction rate is sensitive to steric hindrance; it is fastest for methyl and primary substrates and slowest for tertiary substrates. masterorganicchemistry.com
Electrophilic Addition:
The indole ring itself can react with electrophiles. However, classic electrophilic addition to an alkene provides a useful model for understanding the initial steps. In the addition of a strong acid like HBr to an alkene, the pi electrons of the double bond act as a nucleophile, attacking the electrophilic proton. youtube.comopenstax.org This forms a carbocation intermediate in the slowest, rate-determining step. libretexts.orglibretexts.org The nucleophilic bromide ion then rapidly attacks the carbocation to form the final product. openstax.org For the indole ring, electrophilic attack typically leads to substitution rather than addition to preserve the aromaticity of the system.
Table 2: Comparison of Nucleophilic Substitution Mechanisms
| Feature | SN1 Mechanism | SN2 Mechanism |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Stereochemistry | Racemization/Mixture of retention and inversion | Inversion of configuration |
| Substrate Reactivity | 3° > 2° > 1° | Methyl > 1° > 2° |
| Intermediate | Carbocation | None (Transition state) |
| Process | Stepwise | Concerted |
Radical Reactions and Their Mechanistic Insights
Free radical reactions proceed via a chain mechanism involving species with unpaired electrons. utexas.edu These reactions are typically characterized by three phases: initiation, propagation, and termination. libretexts.orglumenlearning.com
Initiation: This step involves the formation of radicals, usually through the homolytic cleavage of a weak bond by heat or light. utexas.edulumenlearning.com For example, a molecule like chlorine (Cl₂) can be cleaved into two chlorine radicals.
Propagation: In this phase, a radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org This can involve processes like hydrogen abstraction or the addition of a radical to a double bond. lumenlearning.com Radical cyclization is a key propagation step where a radical center within a molecule attacks a pi system in the same molecule to form a ring. thieme-connect.de
Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product. libretexts.org
Radical reactions are often less sensitive to the polarity of the solvent compared to ionic reactions. thieme-connect.de In the context of indole derivatives, radical reactions can be used to form new carbon-carbon bonds. For instance, an alkyl radical can be generated on a side chain, which then undergoes intramolecular cyclization by adding to a position on the indole ring. The stability of the radical intermediate is a key factor in determining the regioselectivity of the reaction. lumenlearning.com
Table 3: Phases of a Radical Chain Reaction
| Phase | Description | Example |
| Initiation | Initial formation of radical species from a non-radical precursor. | Cl₂ + light → 2 Cl• |
| Propagation | A radical reacts to form a new radical, continuing the chain. | R• + CH₄ → RH + •CH₃ |
| Termination | Two radicals combine to end the chain reaction. | •CH₃ + •CH₃ → C₂H₆ |
Transition Metal-Catalyzed Reaction Mechanisms
Transition metals, particularly palladium, are widely used to catalyze reactions for functionalizing indoles. rsc.orgmdpi.com These reactions often proceed through a catalytic cycle involving the metal center in different oxidation states.
A prominent example is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond. nih.gov The generally accepted mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (e.g., an iodinated indole derivative), inserting itself into the carbon-halogen bond. This oxidizes the palladium to Pd(II) and forms an organopalladium complex. illinois.edu
Transmetalation: A base activates an organoboron compound (e.g., a boronic acid), which then transfers its organic group to the Pd(II) complex, displacing the halide. illinois.edu
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Table 4: Key Steps in Palladium-Catalyzed Cross-Coupling
| Step | Change in Pd Oxidation State | Description |
| Oxidative Addition | 0 → +2 | The palladium catalyst inserts into the carbon-halide bond of the substrate. |
| Transmetalation | No change | The organic group from the organometallic reagent is transferred to the palladium complex. |
| Reductive Elimination | +2 → 0 | The two coupled organic fragments are released, regenerating the active catalyst. |
Sophisticated Spectroscopic Characterization Techniques in Indole 2 Carboxylate Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Methyl 1-methyl-1H-indole-2-carboxylate by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) nuclei.
Detailed ¹H NMR analysis of this compound, conducted in a deuterated chloroform (CDCl₃) solvent, provides critical data for assigning the protons within the molecule. acs.org The spectrum reveals distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, as well as the protons of the two methyl groups. acs.org
Research published in the Journal of Medicinal Chemistry reports specific chemical shifts for the compound. acs.org The aromatic region of the spectrum is characterized by a downfield doublet at approximately 7.72 ppm, along with multiplets spanning the 7.10 to 7.42 ppm range. acs.org These signals correspond to the five protons attached to the indole core (at positions 3, 4, 5, 6, and 7). A sharp singlet observed at 4.06 ppm is assigned to the three protons of the methyl ester group (-OCH₃). acs.org Another key singlet, corresponding to the N-methyl group (-NCH₃), is also identified, confirming the N-methylation of the indole ring.
While detailed experimental ¹³C NMR data for this compound is not extensively reported in the surveyed literature, this technique would be expected to show distinct resonances for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester, the two methyl carbons, and the carbons of the indole ring system.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 7.72 | d | 1H | Ar-H | acs.org |
| 7.35 - 7.42 | m | 3H | Ar-H | acs.org |
| 7.10 - 7.20 | m | 1H | Ar-H | acs.org |
| 4.06 | s | 3H | -OCH₃ | acs.org |
| Not specified | Not specified | 3H | N-CH₃ | acs.org |
Solvent: CDCl₃
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elemental composition of a compound. For this compound, MS analysis verifies the molecular formula, C₁₁H₁₁NO₂. This corresponds to a monoisotopic mass of approximately 189.079 atomic mass units.
Electron ionization mass spectrometry (EI-MS) would provide detailed information on the molecule's fragmentation pattern. Upon ionization, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 189. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a significant fragment ion at m/z 158. Another characteristic fragmentation pathway could be the loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 130, corresponding to the 1-methyl-1H-indole cation. Analysis of these fragmentation patterns provides conclusive evidence for the compound's structure and the connectivity of its functional groups. While the compound is listed in mass spectral databases, detailed experimental fragmentation data is not widely available in the reviewed scientific literature.
Table 2: Molecular Identity and Mass Spectrometric Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Monoisotopic Mass | 189.07898 Da |
| Predicted [M+H]⁺ | 190.08626 m/z |
X-ray Single Crystal Diffraction for Solid-State Structure Determination
X-ray single crystal diffraction stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique would provide unequivocal proof of the structure of this compound by mapping electron density to reveal exact bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis yields a detailed crystallographic information file (CIF) containing the unit cell dimensions, space group, and atomic coordinates for every atom in the molecule.
Such an analysis would confirm the planarity of the indole ring system and provide precise measurements for the geometry of the methyl ester group and its orientation relative to the ring. Furthermore, it would reveal how the molecules pack together in the solid state, detailing any significant intermolecular forces, such as π-stacking interactions between the indole rings of adjacent molecules.
Based on a thorough review of the publicly available scientific literature and crystallographic databases, a solved single-crystal X-ray structure for this compound has not been reported.
Computational Chemistry and Molecular Modeling of Methyl 1 Methyl 1h Indole 2 Carboxylate and Its Derivatives
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For indole (B1671886) derivatives, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. niscpr.res.injmchemsci.com Studies on related indole carboxylates, such as methyl 1H-indol-5-carboxylate, have utilized DFT functionals like B3LYP, M06-2X, and CAM-B3LYP with various basis sets to analyze different conformers and their spectral characteristics. researchgate.net
These computational studies help in understanding the distribution of electron density and predicting sites susceptible to electrophilic or nucleophilic attack. The calculated heats of formation for a series of indole derivatives, using methods like B3LYP with 6-31G basis sets, allow for the evaluation of their relative stability. niscpr.res.in The insights gained from DFT are fundamental for predicting the chemical behavior of Methyl 1-methyl-1H-indole-2-carboxylate and for designing derivatives with enhanced reactivity or specific electronic properties.
| Computational Method | Basis Set | Application | Key Findings |
| DFT (B3LYP) | 6-31G | Calculation of heats of formation for indole derivatives. niscpr.res.in | Allows for the assessment of relative molecular stability. niscpr.res.in |
| DFT (B3LYP, M06-2X, CAM-B3LYP) | 6-311++G(d,p) | Comprehensive analysis of molecular geometry, vibrational spectra, and electronic properties of methyl 1H-indol-5-carboxylate. researchgate.net | Provides good agreement between theoretical and experimental spectral data and helps in understanding intramolecular interactions. researchgate.net |
| DFT | M06-D3/6-311G(d,p) | Mechanistic insights into C-H alkynylation of indoles. acs.org | Elucidates reaction pathways and selectivity. acs.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions between indole-2-carboxylate (B1230498) derivatives and their biological targets. For instance, docking studies have been performed on various indole derivatives to explore their potential as inhibitors of enzymes like Glycogen Synthase Kinase-3β (GSK-3β) and Mycobacterium membrane protein large 3 (MmpL3). nih.govsciencescholar.us
These simulations help identify key binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. In studies involving indole-2-carboxamides, docking has been used to analyze the binding pocket of the target protein, guiding the design of new molecules with improved affinity. nih.gov The results from docking studies, often expressed as a binding energy or docking score, are instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. nih.goveurjchem.com
| Target Protein | Ligand Class | Purpose of Docking | Key Findings from Docking |
| GSK-3β | Ethyl 2/3-carboxylate-4/5/6-monosubstituted-1H-indole derivatives | To identify potential new inhibitors for Diabetes Mellitus. sciencescholar.us | Designed molecules showed high binding affinities within the ligand-binding domain. sciencescholar.us |
| MmpL3 | Indole-2-carboxamides | To analyze the binding pocket and guide the design of novel antitubercular agents. nih.gov | Identified key binding site properties, leading to the synthesis of potent inhibitors. nih.gov |
| Histone-lysine N-methyl transferase (HKMT) | Benzofuran and indole derivatives | To identify binding interactions and design new anticancer compounds. eurjchem.com | Revealed binding modes and helped design new molecules with better predicted biological activity. eurjchem.com |
| GluK2 receptor | Indole and carbazole derivatives | To investigate interactions with the transduction domain of the receptor. researchgate.net | Showed that compounds interact with a binding pocket situated within a single receptor subunit. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the conformational stability of molecules and the dynamic behavior of ligand-receptor complexes over time. For indole derivatives, MD simulations are used to validate the stability of binding poses predicted by molecular docking and to understand the intricacies of their interactions with target proteins. nih.govnih.gov
For example, MD simulations of indole-2-carboxamide complexes with the MmpL3 protein were performed to analyze how the molecules bind and interact over a specific time period. nih.gov These simulations can reveal fluctuations in atomic positions, changes in protein conformation upon ligand binding, and the stability of key intermolecular interactions, such as hydrogen bonds. The root mean square deviation (RMSD) is often calculated to assess the stability of the complex throughout the simulation. Such studies offer a more dynamic and realistic view of the binding event compared to the static picture provided by molecular docking. nih.gov
| System Simulated | Simulation Software | Duration | Purpose | Key Findings |
| Indole-2-carboxamide-MmpL3 complexes | Desmond (Schrödinger Suite) | Not Specified | To analyze the intricacies of ligand binding to MmpL3 over time. nih.gov | Correlated antitubercular activities with simulation data to understand binding dynamics. nih.gov |
| Indole derivative with various proteins | Not Specified | Not Specified | To validate docking results and assess complex stability. nih.gov | In silico dynamic simulations were in agreement with experimental findings. nih.gov |
| Benzofuran and indole derivatives with HKMT | Not Specified | 100 ns | To determine complex stability and calculate binding free energy. eurjchem.com | Confirmed the stability of the designed compounds at the target receptor. eurjchem.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various enzymes, such as isoprenylcysteine carboxyl methyltransferase (Icmt) and histone lysine methyl transferase (HKMT). eurjchem.comijpsi.org
In a typical QSAR study, molecular descriptors (physicochemical properties like LogP, dipole moment, and electronic energies) are calculated for a set of molecules with known activities. ijpsi.orgresearchgate.net Statistical methods like multiple linear regression (MLR) are then used to build a model that relates these descriptors to the biological activity (e.g., pIC50). eurjchem.comijpsi.org A reliable QSAR model, validated by statistical parameters like the correlation coefficient (R²) and cross-validation coefficient (Q²), can be used to predict the activity of new, unsynthesized compounds, thus streamlining the drug discovery process. nih.govnih.gov
| Activity Studied | Modeling Method | Key Descriptors | Model Performance (R²) |
| Inhibition of Icmt | Multiple Linear Regression (MLR) | LogP, Density (d), Dipole moment (DM), EHOMO, ELUMO ijpsi.orgresearchgate.net | 0.837 ijpsi.orgresearchgate.net |
| Inhibition of HKMT | Multiple Linear Regression (MLR) | minHBint4, Wlambdal.unity eurjchem.com | 0.9328 eurjchem.com |
Quantum Chemical Parameters and Reactivity Descriptors (e.g., FMO, MEP, NBO)
Quantum chemical parameters derived from DFT calculations provide deep insights into the reactivity and stability of molecules like this compound. Key descriptors include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. niscpr.res.injmchemsci.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding and predicting intermolecular interactions, including hydrogen bonding. jmchemsci.com
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular delocalization, charge transfer, and hyperconjugative interactions. researchgate.net For indole derivatives, it helps to quantify the strength of interactions between filled and vacant orbitals, providing a detailed picture of the electronic delocalization that contributes to molecular stability. cumhuriyet.edu.tr
These parameters, calculated for indole structures and their derivatives, are fundamental for rationalizing observed chemical properties and for designing new molecules with tailored reactivity for specific biological applications. cumhuriyet.edu.tr
| Parameter | Information Provided | Application in Indole Derivatives |
| FMO (HOMO-LUMO) | Indicates chemical reactivity and stability. The energy gap is a key descriptor. niscpr.res.in | Used to evaluate the relative stability and reactivity of substituted imidazoles and indoles. niscpr.res.in |
| MEP | Maps electron density to predict sites for electrophilic and nucleophilic attack and hydrogen bonding. jmchemsci.com | Examines charge density distributions that may be related to biological activity. jmchemsci.com |
| NBO | Describes intramolecular charge transfer, delocalization, and hyperconjugative interactions. researchgate.net | Estimates intramolecular delocalization and intermolecular interactions in monomer and dimer forms of methyl 1H-indol-5-carboxylate. researchgate.net |
Medicinal Chemistry Aspects and Structure Activity Relationships Sar
Systematic Modification and Derivatization of the Indole-2-carboxylate (B1230498) Scaffold
The indole-2-carboxylate framework allows for systematic chemical modifications at several key positions to generate diverse libraries of compounds for biological screening. The indole (B1671886) ring itself and the carboxylate group at the C2 position are primary sites for derivatization.
One of the most common modifications is the conversion of the C2-carboxylic acid or its ester form into a wide range of indole-2-carboxamides . This is typically achieved through amide coupling reactions with various primary or secondary amines. This strategy has been employed to synthesize series of compounds evaluated as CB1 allosteric modulators, antiproliferative agents, and TRPV1 agonists. mdpi.comnih.govnih.gov
Further derivatization involves substitutions on the indole nucleus itself:
C3 Position: The C3 position can be substituted with various groups. For instance, short alkyl groups have been introduced to probe steric and electronic effects on CB1 receptor modulation. nih.gov For other applications, such as the development of HIV-1 integrase inhibitors, the introduction of a bulky hydrophobic pharmacophore at this position has been proposed to occupy specific hydrophobic cavities within the enzyme's active site. nih.gov
C5 and C6 Positions: The benzene portion of the indole ring is frequently modified to fine-tune the molecule's properties. Halogenation (e.g., with chloro or fluoro groups) at the C5 position has been shown to enhance potency in certain compound series. nih.gov Alternatively, small, electron-donating aliphatic groups like methyl, ethyl, and cyclopropyl have been introduced at the C5 position in the development of anti-parasitic agents. acs.org To improve π-π stacking interactions with viral DNA, a strategy for developing integrase inhibitors involved adding a halogenated phenyl group at the C5 or C6 position. nih.gov
N1 Position: The indole nitrogen (N1) is another key site for modification. N-methylation can significantly impact the compound's conformational properties and solubility. In some instances, methylating the indole nitrogen restored biological potency, potentially by altering the molecule's spatial orientation to better fit its binding site. acs.org
These systematic modifications allow medicinal chemists to explore the chemical space around the core scaffold, leading to the identification of structure-activity relationships.
Elucidation of Key Structural Features for Enhanced Biological Activity
Structure-activity relationship (SAR) studies are crucial for identifying the specific molecular features that govern a compound's biological activity. For the indole-2-carboxylate scaffold, SAR exploration has revealed several key determinants of potency and selectivity across different biological targets.
Substitutions on the Indole Ring: The nature of substituents on the indole ring profoundly influences activity. In a series of compounds targeting the protozoan Trypanosoma cruzi, small, electron-donating groups (EDG) such as methyl, cyclopropyl, or methoxy at the C5 position were found to be favorable for activity. acs.org In contrast, compounds bearing electron-withdrawing groups (EWG) like halogens at the same position were inactive. acs.org Conversely, for CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov Short alkyl groups at the C3 position also contributed positively to CB1 modulating activity. nih.gov
The C2-Carboxamide Linker and Terminal Group: The C2-carboxamide moiety is often a critical feature for biological activity. For CB1 modulators, the carboxamide functionality was deemed essential. nih.gov The nature of the substituent attached to the amide nitrogen is also pivotal. For antiproliferative activity against certain cancer cell lines, the presence of a second indole or benzofuran moiety attached via the amide linker was shown to be important. mdpi.com In another study, a phenyl ring substituted with a diethylamino group at the 4-position was preferred for CB1 activity. nih.gov Interestingly, while modifications to the linker between the indole core and a terminal phenyl ring, such as homologation, led to inactive compounds, reversing the amide bond restored potency. acs.org
The table below summarizes key SAR findings for different biological targets.
| Position | Modification | Effect on Activity | Target Class Example |
|---|---|---|---|
| C3 | Short alkyl groups | Enhanced potency | CB1 Modulators nih.gov |
| C5 | Small, electron-donating groups (e.g., -CH₃, cyclopropyl) | Favorable for potency | Anti-Trypanosoma cruzi acs.org |
| C5 | Electron-withdrawing groups (e.g., halogens) | Led to inactive compounds | Anti-Trypanosoma cruzi acs.org |
| C5 | Chloro or fluoro group | Enhanced potency | CB1 Modulators nih.gov |
| C6 | Halogenated phenyl group | Designed to improve π–π stacking | HIV-1 Integrase Inhibitors nih.gov |
| N1 (Indole) | Methylation | Restored potency in some analogs | Anti-Trypanosoma cruzi acs.org |
| C2-Amide | Reversal of amide bond | Restored potency | Anti-Trypanosoma cruzi acs.org |
| Amide Substituent | Addition of a second indole moiety | Important for activity | Antiproliferative Agents mdpi.com |
Design Principles for Lead Optimization
Lead optimization is the process of refining a promising lead compound to improve its drug-like properties. For indole-2-carboxylate derivatives, several design principles are employed based on SAR data and an understanding of the biological target.
Target-Specific Interactions: A primary principle is to design modifications that enhance specific, favorable interactions with the target molecule. For example, in designing HIV-1 integrase inhibitors, the introduction of a halogenated phenyl group at C5 or C6 was a rational strategy to improve π-π stacking interactions with viral DNA in the enzyme's active site. nih.gov Similarly, modifying the C2 carboxyl group is a strategy to improve chelation with essential metal ions (e.g., Mg2+) in an enzyme's catalytic core. nih.gov
Structure-Guided Design: When the three-dimensional structure of the target is known, chemists can design derivatives to fit precisely into binding pockets. A key strategy for improving HIV integrase inhibitors was to introduce a bulky hydrophobic pharmacophore at the C3 position of the indole scaffold, specifically to fill a hydrophobic cavity within the binding site. nih.gov
Improvement of Physicochemical Properties: Lead optimization also focuses on improving properties like solubility and metabolic stability. Often, potent compounds identified from initial screening suffer from poor solubility. In the development of anti-trypanosomal agents, N-methylation of both the amide and indole nitrogens was found to restore potency equivalent to the parent compound but with an improved solubility profile. acs.org This highlights how subtle modifications can address critical pharmacokinetic challenges without sacrificing potency.
The table below outlines several lead optimization strategies applied to the indole-2-carboxylate scaffold.
| Design Principle | Strategy | Intended Improvement | Reference Example |
|---|---|---|---|
| Enhance Target Binding | Introduce a halogenated phenyl group at C5/C6 | Improve π–π stacking interaction with viral DNA | HIV-1 Integrase Inhibitors nih.gov |
| Fill Binding Pocket | Introduce a bulky hydrophobic group at C3 | Occupy a hydrophobic cavity in the target enzyme | HIV-1 Integrase Inhibitors nih.gov |
| Improve Metal Chelation | Modify the C2 carboxyl acid functionality | Enhance chelation with Mg²⁺ ions in the active site | HIV-1 Integrase Inhibitors nih.gov |
| Improve Solubility | N-methylation of indole and/or amide | Increase aqueous solubility while maintaining potency | Anti-Trypanosoma cruzi Agents acs.org |
Molecular Target Identification and Mechanistic Elucidation in Biological Contexts
Identification of Specific Biological Targets for Methyl 1-methyl-1H-indole-2-carboxylate and its Analogues
While direct studies on the biological targets of this compound are limited, extensive research on its structural analogues, particularly indole-2-carboxamides, has identified several key proteins and receptors. The primary targets identified for this class of compounds include the cannabinoid 1 (CB1) receptor, nuclear hormone receptors, and enzymes involved in critical cellular processes.
Cannabinoid Receptor 1 (CB1): A significant body of evidence points to the CB1 receptor as a primary target for indole-2-carboxamide derivatives. These compounds have been shown to act as allosteric modulators of the CB1 receptor, meaning they bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids. This allosteric modulation can fine-tune the receptor's function, representing a novel approach for therapeutic intervention in conditions like pain, appetite disorders, and drug addiction.
Nuclear Receptors: The isomer of the indole-2-carboxylate (B1230498), methyl 1H-indole-3-carboxylate, has been identified as an inverse agonist of the NR4A nuclear receptors. Specifically, it has shown activity against NR4A2. This finding suggests that the indole (B1671886) carboxylate scaffold has the potential to interact with this family of ligand-activated transcription factors, which are involved in regulating diverse physiological processes.
Enzymes and Other Proteins:
Tubulin: Some indole-2-carboxylic acid benzylidene-hydrazide analogues have been found to induce apoptosis in cancer cells by inhibiting tubulin polymerization. nih.gov Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and programmed cell death.
HIV-1 Integrase: Derivatives of indole-2-carboxylic acid have demonstrated the ability to inhibit the strand transfer activity of HIV-1 integrase, an enzyme essential for the replication of the virus. mdpi.com
Mcl-1: Certain indole-2-carboxylic acid derivatives have been identified as inhibitors of the anti-apoptotic protein Mcl-1, which is a promising target for cancer therapy.
Cholinesterases and Monoamine Oxidases (MAOs): More complex indole-2-yl derivatives have been designed as multi-target-directed ligands that can inhibit both cholinesterases and monoamine oxidases, enzymes that are key targets in the treatment of neurodegenerative diseases.
The versatility of the indole-2-carboxylate scaffold is further highlighted by its use as a key intermediate in the synthesis of therapeutic agents targeting neurological disorders and cancer. chemimpex.com
Characterization of Binding Affinities and Interactions with Target Proteins
The interaction of indole-2-carboxylate analogues with their target proteins has been quantified through various biochemical and cellular assays. The binding affinities are typically expressed as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the equilibrium dissociation constant (Ki).
Cannabinoid Receptor 1 (CB1) Allosteric Modulators:
Structure-activity relationship (SAR) studies on indole-2-carboxamides have provided valuable insights into the structural requirements for potent allosteric modulation of the CB1 receptor. These studies have systematically explored the effects of substitutions on the indole ring and the carboxamide moiety.
| Compound | Modification from basic indole-2-carboxamide scaffold | Target | Assay Type | Affinity (nM) |
| Analogue 1 | 5-chloro, 3-ethyl, N-substituted | CB1 Receptor | Allosteric Modulation | IC50 = 853 |
| Analogue 2 | 5-chloro, 3-ethyl, N-substituted with diethylamino group | CB1 Receptor | Allosteric Modulation | IC50 = 483 |
| Analogue 3 | 5-chloro, 3-propyl, N-substituted with dimethylamino group | CB1 Receptor | Allosteric Modulation | Ki = 259.3 |
| Analogue 4 | 5-chloro, 3-hexyl, N-substituted with dimethylamino group | CB1 Receptor | Allosteric Modulation | Ki = 89.1 |
This table is interactive. Click on the headers to sort the data.
These data indicate that modifications to the indole-2-carboxamide scaffold can significantly impact binding affinity. For instance, the presence of a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position tend to enhance the modulatory potency at the CB1 receptor.
Other Targets:
NR4A2 Receptor: The isomer, methyl 1H-indole-3-carboxylate, was identified as an inverse agonist of the NR4A2 receptor with an IC50 value of 48 μM. acs.org
Apoptosis Induction in Cancer Cells: A series of indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. For example, 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide and 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide demonstrated EC50 values of 0.1 μM in a caspase activation assay in T47D breast cancer cells. nih.gov The latter compound also showed a growth inhibition (GI50) value of 0.9 μM in the same cell line. nih.gov
HIV-1 Integrase Inhibition: A derivative of indole-2-carboxylic acid exhibited an IC50 value of 0.13 μM against HIV-1 integrase.
Cellular Pathway Modulation Studies
The interaction of indole-2-carboxylate analogues with their biological targets can trigger a cascade of events within cellular signaling pathways, leading to various physiological responses.
Modulation of G-protein Coupled Receptor (GPCR) Signaling:
As allosteric modulators of the CB1 receptor, indole-2-carboxamides can influence the downstream signaling pathways activated by this GPCR. Studies have shown that these compounds can affect G-protein coupling and subsequent signaling cascades. For example, some indole-2-carboxamide analogues have been observed to modulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival.
Induction of Apoptosis and Cell Cycle Arrest:
Several indole-2-carboxylic acid derivatives have demonstrated the ability to induce apoptosis in cancer cells. The proposed mechanism for some of these compounds is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase. nih.gov This arrest prevents the cells from dividing and ultimately triggers the apoptotic cascade. The induction of apoptosis is a key mechanism for the anticancer activity of many chemotherapeutic agents.
Transcriptional Regulation:
The identification of an indole-3-carboxylate as an inverse agonist of the NR4A2 nuclear receptor suggests that this class of compounds can modulate gene expression. acs.org Nuclear receptors function as transcription factors that, upon binding to a ligand, can either activate or repress the transcription of target genes. By acting as inverse agonists, these compounds would decrease the basal transcriptional activity of the receptor, thereby influencing the expression of genes involved in various cellular processes.
Perspectives and Future Directions in Research on Methyl 1 Methyl 1h Indole 2 Carboxylate
Addressing Current Limitations in Synthesis and Biological Evaluation
Despite the significant interest in indole-2-carboxylates, their development is hampered by several challenges in both their chemical synthesis and biological assessment. The synthesis of specifically substituted indole-2-carboxylates can be complex, often requiring multi-step procedures and careful optimization of reaction conditions. For instance, protecting the nitrogen of the indole (B1671886) ring in ethyl 1H-indole-2-carboxylate necessitates specific conditions to prevent the unintended hydrolysis of the ester group. mdpi.com While methods like using aqueous potassium hydroxide in acetone have been developed, they require precise control of reaction time and reagent quantities to selectively yield either the N-alkylated ester or the corresponding carboxylic acid. mdpi.com Furthermore, certain synthetic routes, such as palladium-catalyzed cross-coupling reactions, face limitations, particularly with electron-deficient alkynes. researchgate.net
The biological evaluation of indole-2-carboxylates is equally challenging, primarily due to the intricacies of their structure-activity relationships (SAR). Small modifications to the indole core or its substituents can lead to profound changes in biological activity, binding affinity, and pharmacokinetic properties. nih.govnih.gov For example, in the development of indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor, it was found that while the indole ring is crucial for binding affinity, the substituents at the C3 position significantly influence the allosteric effects. nih.gov
A significant hurdle in the biological evaluation is optimizing drug-like properties such as solubility and metabolic stability. mdpi.com Many promising indole derivatives suffer from low aqueous solubility and high microsomal clearance, which limits their bioavailability and therapeutic potential. acs.org Overcoming these limitations often requires extensive medicinal chemistry efforts to identify modifications that improve these properties without compromising the desired biological activity. This iterative process of synthesis and evaluation can be both time-consuming and resource-intensive.
| Challenge | Description | Example/Implication |
| Synthetic Complexity | Multi-step synthesis, need for protecting groups, and optimization of reaction conditions. | Avoiding ester hydrolysis during N-alkylation of ethyl 1H-indole-2-carboxylate. mdpi.com |
| Structure-Activity Relationship (SAR) | High sensitivity of biological activity to minor structural changes. | Substituents at the C3 position of indole-2-carboxamides dramatically alter allostery at the CB1 receptor. nih.gov |
| Physicochemical Properties | Poor solubility and high metabolic clearance are common issues. | Many potent anti-Trypanosoma cruzi indole-2-carboxamides exhibit low kinetic solubility and high microsomal clearance. acs.org |
| Biological Screening | Identifying suitable and efficient screening methods for specific targets. | Development of combined cyclic voltammetry and photoirradiation screening to find indole derivatives that protect against protein oxidation. nih.gov |
Emerging Areas of Research and Applications
The versatile structure of the indole-2-carboxylate (B1230498) scaffold has led to its exploration in a wide array of therapeutic areas, with several new applications emerging in recent years.
Antiviral Activity: A particularly promising area is the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.govrsc.orgnih.gov Researchers have designed and synthesized novel derivatives that show potent inhibition of the strand transfer process by chelating with magnesium ions in the enzyme's active site. nih.govnih.gov Structural optimization has led to compounds with significantly improved inhibitory effects, demonstrating the potential of this scaffold for developing new anti-HIV therapies. nih.gov
Anticancer Therapies: The indole core is a common feature in many anticancer agents, and indole-2-carboxylates are being actively investigated as multi-target antiproliferative agents. nih.govmdpi.com These compounds have been shown to inhibit various protein kinases implicated in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2. nih.govresearchgate.net Furthermore, novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potent inhibitory activity against several human liver cancer cell lines. nih.gov Another emerging strategy involves the development of dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for cancer immunotherapy. nih.gov
Neurodegenerative Diseases: There is growing interest in the potential of indole-based compounds for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov These diseases often have a multifactorial pathology, making multi-target-directed ligands particularly attractive. nih.gov Indole derivatives are being explored for their ability to modulate targets involved in these diseases, such as acetylcholinesterase and beta-secretase. mdpi.com
The following table summarizes some of the emerging applications of indole-2-carboxylate derivatives:
| Therapeutic Area | Specific Target/Application | Key Findings |
| Antiviral | HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) | Indole-2-carboxylic acid scaffold shows potent inhibition by chelating Mg2+ ions in the active site. nih.govnih.gov |
| Anticancer | Multi-Target Kinase Inhibitors (EGFR, BRAFV600E, VEGFR-2) | Derivatives exhibit significant antiproliferative activity with GI50 values in the nanomolar range. nih.govmdpi.com |
| Anticancer | 14-3-3η Protein Inhibitors | Novel derivatives show potent inhibition of liver cancer cell lines. nih.gov |
| Cancer Immunotherapy | Dual IDO1/TDO Inhibitors | Certain derivatives act as potent dual inhibitors with IC50 values at low micromolar levels. nih.gov |
| Neurodegenerative Diseases | Multi-Target-Directed Ligands | Indole-based compounds are being investigated to simultaneously address multiple pathological targets in diseases like Alzheimer's. nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indole-2-carboxylates
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new drugs, including indole-2-carboxylates. These computational tools can address many of the limitations discussed in section 10.1 by accelerating the design-synthesis-test cycle.
Optimizing Synthesis and Predicting Activity: Machine learning algorithms can be trained on large datasets of chemical reactions to predict optimal reaction conditions, thereby streamlining the synthetic process and improving yields. nih.gov This is particularly relevant for the complex synthesis of substituted indoles. Furthermore, AI models can predict the biological activity of novel compounds, allowing for the in silico screening of vast virtual libraries of indole-2-carboxylate derivatives. researchgate.net This can help prioritize the synthesis of molecules with the highest probability of being active, saving considerable time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. For indole-2-carboxylates, this means that AI could generate novel structures predicted to have high potency for a specific target, good solubility, and low toxicity. By learning the complex relationships between chemical structure and biological function from existing data, these models can explore a much larger chemical space than is possible through traditional methods alone.
Accelerating SAR Studies: AI can play a crucial role in elucidating the complex SAR of indole-2-carboxylates. By analyzing datasets of synthesized compounds and their biological activities, ML models can identify the key structural features that govern potency and selectivity. This can provide medicinal chemists with valuable insights to guide the rational design of more effective and safer drug candidates.
The application of AI and ML in the drug discovery pipeline for indole-2-carboxylates can be summarized as follows:
| Application Area | AI/ML Technique | Potential Impact on Indole-2-Carboxylate Research |
| Synthesis Optimization | Machine Learning Models | Prediction of optimal reaction conditions, leading to higher yields and reduced development time. nih.gov |
| Virtual Screening | Predictive Activity Models | Rapid screening of large virtual libraries to identify promising candidates for synthesis. researchgate.net |
| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel indole-2-carboxylate structures with optimized properties. |
| SAR Elucidation | Quantitative Structure-Activity Relationship (QSAR) Models | Faster identification of key structural motifs for biological activity, guiding rational drug design. |
As the fields of AI and medicinal chemistry continue to converge, the application of these powerful computational tools will undoubtedly accelerate the discovery of the next generation of therapeutics based on the versatile Methyl 1-methyl-1H-indole-2-carboxylate scaffold.
Q & A
Q. What are the standard synthetic routes for Methyl 1-methyl-1H-indole-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via esterification of 1-methyl-1H-indole-2-carboxylic acid. A common protocol involves refluxing the carboxylic acid with methanol in the presence of a catalytic acid (e.g., concentrated H₂SO₄). Reaction completion is monitored by TLC, followed by quenching with water, filtration, and recrystallization from methanol . Key parameters include:
- Reaction Time : 12–24 hours under reflux.
- Purification : Recrystallization yields a pure product (m.p. ~410 K).
- Characterization : IR spectroscopy (C=O stretch at ~1704 cm⁻¹) and UV-Vis (λmax ≈ 297 nm in MeOH) confirm structural integrity .
Q. How can IR and UV-Vis spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : The ester carbonyl (C=O) stretch appears as a sharp peak near 1700–1725 cm⁻¹. Absence of a broad O-H stretch (~2500–3300 cm⁻¹) confirms esterification of the carboxylic acid precursor .
- UV-Vis : A strong absorption band at ~297 nm (in methanol) corresponds to the indole π→π* transition, consistent with the conjugated aromatic system .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Contradictions in crystallographic data (e.g., space group assignments, bond lengths) require:
Data Validation : Cross-check refinement using software like SHELXL and ORTEP-3 to ensure proper thermal parameter modeling.
Comparative Analysis : Compare experimental data with analogous structures (e.g., Pbcm orthorhombic systems for indole derivatives ).
Twinned Data Handling : For high-symmetry crystals, use SHELXPRO to detect twinning and apply appropriate corrections .
Q. What methodological approaches optimize the yield of this compound under reflux conditions?
- Methodological Answer :
- Catalyst Screening : Test acidic (H₂SO₄) vs. basic (NaOAc) catalysts. H₂SO₄ is preferred for esterification due to protonation of the carbonyl oxygen, enhancing electrophilicity .
- Solvent Optimization : Methanol is standard, but mixed solvents (e.g., DMF/acetic acid) may improve solubility during recrystallization .
- Reaction Monitoring : Use TLC (silica gel, hexane:EtOAc 7:3) to track progress and avoid over-reaction, which can degrade the product.
Safety and Handling
Q. What safety protocols are critical when handling this compound during synthesis?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Segregate organic waste (e.g., methanol filtrates) and incinerate via certified hazardous waste facilities .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
